6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol is a complex organic compound characterized by its unique structure, which includes a thiol group, a sulfanyl group, and a diphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts such as morpholine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the diphenylmethylidene group.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of simpler thiol-containing compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the diphenylmethylidene group can interact with aromatic residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile: Similar in structure but lacks the thiol group.
Cyanoacetamide derivatives: Share some functional groups but differ in overall structure and reactivity.
Uniqueness
6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol is unique due to its combination of a thiol group, a sulfanyl group, and a diphenylmethylidene moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
918422-83-0 |
---|---|
Molecular Formula |
C25H27NS2 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
6-[4-(benzhydrylideneamino)phenyl]sulfanylhexane-1-thiol |
InChI |
InChI=1S/C25H27NS2/c27-19-9-1-2-10-20-28-24-17-15-23(16-18-24)26-25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-18,27H,1-2,9-10,19-20H2 |
InChI Key |
LYHDCAMSOYNKGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)SCCCCCCS)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.